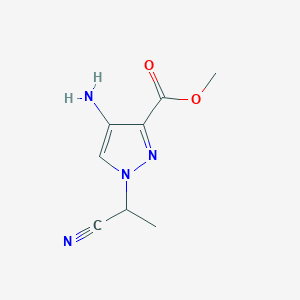
(2S)-2-Amino-3-(3-bromopyridin-2-YL)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-Amino-3-(3-bromopyridin-2-YL)propanoic acid is a compound of significant interest in the fields of chemistry and pharmacology. This compound features a bromopyridine moiety attached to an amino acid backbone, making it a versatile building block for various synthetic and medicinal applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-(3-bromopyridin-2-YL)propanoic acid typically involves the coupling of a bromopyridine derivative with an amino acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst to facilitate the formation of the carbon-carbon bond between the bromopyridine and the amino acid . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
(2S)-2-Amino-3-(3-bromopyridin-2-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The bromopyridine moiety can be oxidized to form corresponding pyridine N-oxides.
Reduction: The compound can be reduced to remove the bromine atom, yielding a pyridine derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are often employed in substitution reactions.
Major Products
The major products formed from these reactions include pyridine N-oxides, de-brominated pyridine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(2S)-2-Amino-3-(3-bromopyridin-2-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of (2S)-2-Amino-3-(3-bromopyridin-2-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, modulating their activity. Additionally, the amino acid backbone allows the compound to mimic natural substrates, facilitating its uptake and utilization in biological systems.
類似化合物との比較
Similar Compounds
- (2S)-2-Amino-3-(3-chloropyridin-2-YL)propanoic acid
- (2S)-2-Amino-3-(3-fluoropyridin-2-YL)propanoic acid
- (2S)-2-Amino-3-(3-iodopyridin-2-YL)propanoic acid
Uniqueness
The presence of the bromine atom in (2S)-2-Amino-3-(3-bromopyridin-2-YL)propanoic acid imparts unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable tool in medicinal chemistry and drug development.
特性
分子式 |
C8H9BrN2O2 |
|---|---|
分子量 |
245.07 g/mol |
IUPAC名 |
(2S)-2-amino-3-(3-bromopyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C8H9BrN2O2/c9-5-2-1-3-11-7(5)4-6(10)8(12)13/h1-3,6H,4,10H2,(H,12,13)/t6-/m0/s1 |
InChIキー |
FLIIXVMMUOIUAF-LURJTMIESA-N |
異性体SMILES |
C1=CC(=C(N=C1)C[C@@H](C(=O)O)N)Br |
正規SMILES |
C1=CC(=C(N=C1)CC(C(=O)O)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(13S,17R)-N-[(1E)-{[(2,4-dichlorophenyl)methoxy]amino}methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13066389.png)







![2,5,7-Trimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13066442.png)
![4-Chloro-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13066443.png)
![5,6,7-Trimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13066446.png)
